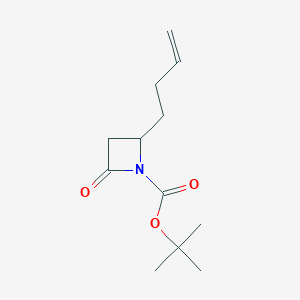

Tert-butyl 2-(but-3-en-1-yl)-4-oxoazetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 2-(but-3-en-1-yl)-4-oxoazetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(but-3-en-1-yl)-4-oxoazetidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxoazetidine-1-carboxylate with but-3-en-1-yl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the but-3-en-1-yl group is introduced to the azetidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-(but-3-en-1-yl)-4-oxoazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups present in the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different substituents can be introduced to the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride, NaH) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups to the azetidine ring, leading to a diverse array of derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of tert-butyl 2-(but-3-en-1-yl)-4-oxoazetidine-1-carboxylate derivatives in anticancer research. For instance, compounds derived from azetidine scaffolds have shown promising activity against various cancer cell lines. A study demonstrated that specific derivatives exhibited significant inhibition rates against leukemia and CNS cancer cells, suggesting their potential as anticancer agents .

Case Study: Anticancer Activity Evaluation

| Compound | Cell Line | Inhibition (%) |

|---|---|---|

| 4g | MOLT-4 | 84.19 |

| 4p | SF-295 | 72.11 |

1.2 Anti-inflammatory Properties

In addition to anticancer properties, derivatives of this compound have been synthesized and evaluated for anti-inflammatory activity. The synthesized compounds were tested using the carrageenan-induced rat paw edema model, with several showing promising results compared to standard anti-inflammatory drugs like indomethacin .

Synthetic Applications

2.1 Versatile Building Blocks

This compound serves as a versatile building block in organic synthesis due to its functional groups that allow for further chemical modifications. Its ability to undergo various reactions makes it an attractive candidate for synthesizing more complex molecules.

Synthetic Pathway Example:

The compound can be synthesized through a series of reactions involving the condensation of tert-butyl esters with suitable amines or carboxylic acids, followed by cyclization to form the azetidine ring.

Biological Evaluation and Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions of this compound with biological targets such as enzymes involved in cancer progression and inflammation. These studies provide insights into the binding affinities and potential mechanisms of action for the compound and its derivatives.

Case Study: Molecular Docking Results

| Target Enzyme | Binding Affinity (kcal/mol) | Remarks |

|---|---|---|

| Thymidine Phosphorylase | -8.5 | High affinity observed |

| Acetylcholinesterase | -7.2 | Moderate affinity |

Wirkmechanismus

The mechanism of action of tert-butyl 2-(but-3-en-1-yl)-4-oxoazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl 4-oxoazetidine-1-carboxylate: A precursor in the synthesis of tert-butyl 2-(but-3-en-1-yl)-4-oxoazetidine-1-carboxylate.

But-3-en-1-yl bromide: Used as a reagent in the synthesis of the target compound.

Azetidine derivatives: A class of compounds with similar structural features and chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its utility as a building block in synthetic chemistry make it a valuable compound in both research and industrial contexts.

Biologische Aktivität

Tert-butyl 2-(but-3-en-1-yl)-4-oxoazetidine-1-carboxylate, a compound with the CAS number 398489-26-4, is a member of the azetidine family, which has garnered attention for its potential biological activities. This article explores the compound's biological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C₉H₁₅NO₃

- Molecular Weight : 171.19 g/mol

- CAS Number : 398489-26-4

Synthesis Methods

The synthesis of this compound typically involves multistep organic reactions. One common method includes the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with suitable alkylating agents under controlled conditions to yield the desired product. The following table summarizes a typical synthesis pathway:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | tert-butyl 3-oxoazetidine-1-carboxylate + alkylating agent | Inert atmosphere, room temperature | ~84% |

| 2 | Quenching with aqueous ammonium chloride | Stirring for several hours | - |

| 3 | Extraction with ethyl acetate | Wash with brine, dry over MgSO₄ | - |

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

Antimicrobial Activity : Some azetidine derivatives have demonstrated efficacy against bacterial strains, suggesting potential use in antibiotic development. For instance, derivatives of azetidines have been shown to inhibit growth in E. coli and Staphylococcus aureus .

Anticancer Properties : Certain azetidine compounds have been investigated for their ability to induce apoptosis in cancer cells. Studies suggest that these compounds may interfere with cancer cell proliferation pathways .

Enzyme Inhibition : Azetidine derivatives have been explored as inhibitors of specific enzymes linked to disease processes, such as cysteine proteases. This inhibition can be crucial for developing therapeutic agents targeting diseases like cancer and parasitic infections .

Case Studies

Several studies have documented the biological activity of azetidine derivatives:

- Antimicrobial Efficacy : A study published in MDPI reported that azetidine derivatives showed significant antibacterial activity against a range of pathogens, highlighting their potential as lead compounds for drug development .

- Cancer Research : Research published in The Royal Society of Chemistry indicated that azetidine-based compounds could disrupt cancer cell cycle progression, leading to reduced viability in various cancer cell lines .

- Enzyme Inhibition Studies : A detailed investigation into the enzyme inhibition properties of azetidine derivatives revealed their potential as therapeutic agents against cysteine protease-related diseases .

Eigenschaften

IUPAC Name |

tert-butyl 2-but-3-enyl-4-oxoazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-5-6-7-9-8-10(14)13(9)11(15)16-12(2,3)4/h5,9H,1,6-8H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYHNFUBVXDEOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC1=O)CCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.